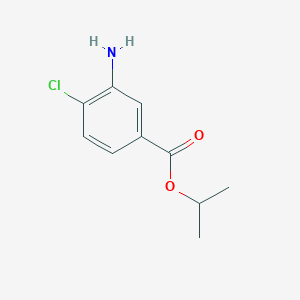

异丙基 3-氨基-4-氯苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Medicinal Chemistry

Isopropyl 3-amino-4-chlorobenzoate has been investigated for its pharmacological properties. Its structural features suggest potential activities against certain biological targets. The presence of the amino and chlorobenzoate groups can enhance interactions with biological macromolecules.

- Antimicrobial Activity : Studies have indicated that compounds similar to Isopropyl 3-amino-4-chlorobenzoate exhibit antimicrobial properties, making them candidates for developing new antibiotics or antiseptics .

- Anti-inflammatory Properties : Research has shown that derivatives of chlorobenzoates can possess anti-inflammatory effects, which could be explored further with this compound .

Materials Science

The compound is also relevant in materials science, particularly in the formulation of coatings and polymers.

- Pigment and Dye Applications : Isopropyl 3-amino-4-chlorobenzoate can be utilized as a precursor for azo dyes. Azo colorants, which can be derived from similar compounds, are widely used in textile and coating industries due to their vibrant colors and stability .

- Coating Materials : The compound's derivatives may serve as additives to enhance the properties of coatings, such as adhesion and durability. These properties are essential for automotive and industrial applications where high-performance materials are required .

Organic Synthesis

In organic chemistry, Isopropyl 3-amino-4-chlorobenzoate can act as a reagent in various synthetic pathways.

- Esterification Reactions : It has been noted that compounds like Isopropyl 3-amino-4-chlorobenzoate can participate in esterification reactions when combined with alcohols or amines, facilitating the synthesis of esters which are valuable in pharmaceuticals and fragrances .

- Synthesis of Complex Molecules : The compound's reactivity allows it to be used in multi-step syntheses to create more complex organic molecules, potentially leading to novel therapeutic agents or functional materials .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of chlorobenzoate derivatives against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity, suggesting that Isopropyl 3-amino-4-chlorobenzoate could be further explored for developing new antimicrobial agents.

Case Study 2: Synthesis of Azo Dyes

Research on azo dye synthesis demonstrated that using isopropyl esters like Isopropyl 3-amino-4-chlorobenzoate could improve yield and color stability in dye formulations. This highlights its potential application in the textile industry.

准备方法

The synthesis of Isopropyl 3-amino-4-chlorobenzoate typically involves the esterification of 3-amino-4-chlorobenzoic acid with isopropanol. This reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .

化学反应分析

Isopropyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-amino-4-chlorobenzoic acid and isopropanol.

作用机制

The mechanism of action of Isopropyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used .

相似化合物的比较

Isopropyl 3-amino-4-chlorobenzoate can be compared with similar compounds such as:

- Methyl 3-amino-4-chlorobenzoate

- Ethyl 3-amino-4-chlorobenzoate

- Propyl 3-amino-4-chlorobenzoate

生物活性

Isopropyl 3-amino-4-chlorobenzoate, a compound with the chemical formula C10H12ClNO2, has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

Isopropyl 3-amino-4-chlorobenzoate is synthesized through the esterification of 3-amino-4-chlorobenzoic acid with isopropanol, typically using an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The compound can undergo various chemical reactions, including nucleophilic substitution and hydrolysis, which are essential for its biological activity.

The biological activity of Isopropyl 3-amino-4-chlorobenzoate is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The exact mechanisms depend on the context of its application, but it is primarily investigated for its potential as a pharmaceutical intermediate and its role in organic synthesis .

Antimicrobial Activity

Recent studies have indicated that Isopropyl 3-amino-4-chlorobenzoate exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism involves disrupting bacterial cell wall synthesis or function, although detailed pathways remain to be elucidated.

Enzyme Inhibition

Isopropyl 3-amino-4-chlorobenzoate has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For example, it may interact with enzymes that play a role in the degradation of chlorinated compounds, such as 4-chlorobenzoate, which is a significant intermediate in bioremediation processes .

Case Studies and Research Findings

- Antibacterial Studies : A study evaluated the antibacterial efficacy of Isopropyl 3-amino-4-chlorobenzoate against various pathogens. Results indicated significant inhibition zones when tested against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction : Research focused on the compound's ability to inhibit enzymes involved in chlorinated compound degradation revealed that Isopropyl 3-amino-4-chlorobenzoate could effectively reduce the activity of these enzymes by competing with natural substrates .

- Toxicological Assessment : Toxicity studies have shown that while Isopropyl 3-amino-4-chlorobenzoate exhibits biological activity, it also poses certain risks. Evaluations indicated moderate toxicity levels in vitro, necessitating further studies to assess safety profiles for potential therapeutic use .

Comparative Analysis with Similar Compounds

To understand the unique properties of Isopropyl 3-amino-4-chlorobenzoate, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 3-amino-4-chlorobenzoate | Ester | Moderate antibacterial activity |

| Ethyl 3-amino-4-chlorobenzoate | Ester | Similar enzyme inhibition |

| Propyl 3-amino-4-chlorobenzoate | Ester | Lower antimicrobial efficacy |

属性

IUPAC Name |

propan-2-yl 3-amino-4-chlorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)7-3-4-8(11)9(12)5-7/h3-6H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODGZMKPTCPKSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503612 |

Source

|

| Record name | Propan-2-yl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343773-02-4 |

Source

|

| Record name | Propan-2-yl 3-amino-4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。